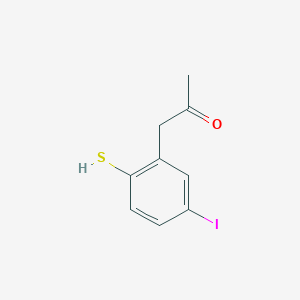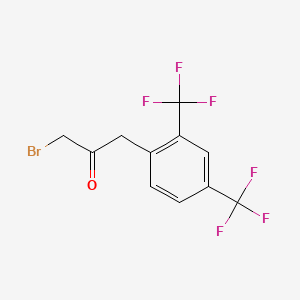
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-bis(trifluoromethyl)benzene and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like potassium carbonate (K2CO3) are often employed to neutralize any acidic by-products.
Procedure: The starting materials are mixed in the solvent, and the catalyst and reagents are added. The mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Análisis De Reacciones Químicas
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve the use of bases like potassium carbonate and solvents like dichloromethane.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties, such as fluorinated polymers
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(trifluoromethyl)benzene and 1,4-bis(trifluoromethyl)benzene share structural similarities but differ in their reactivity and applications
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it particularly versatile in synthetic applications, offering unique reactivity patterns compared to its analogs
Propiedades
Fórmula molecular |
C11H7BrF6O |
|---|---|
Peso molecular |
349.07 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
Clave InChI |
NUFBGCYQCCCDCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


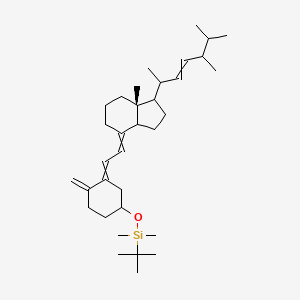
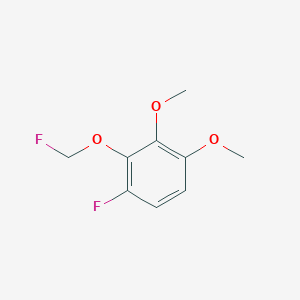
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
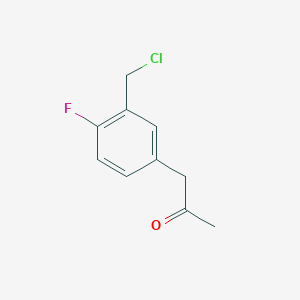
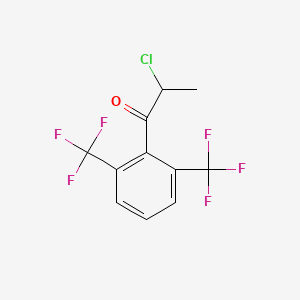

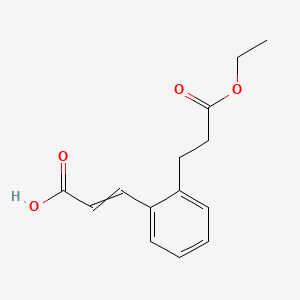
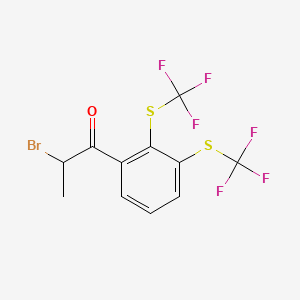
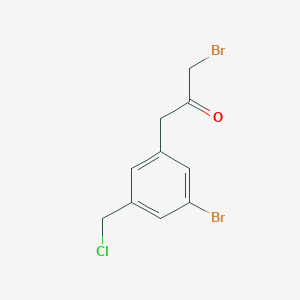
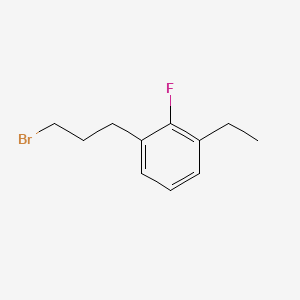
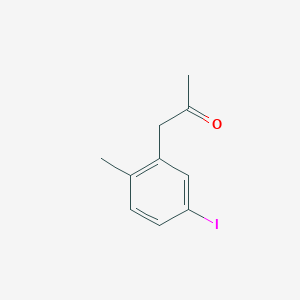
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
